Hydromethylthionine Mesylate (HMTM) is a stable, reduced form of methylthionine. [] While structurally similar to methylene blue, HMTM exhibits distinct properties and applications. [] It has garnered significant attention in scientific research, particularly in the fields of neurodegenerative diseases and bioenergetics.
Mechanism of Action
Tau Aggregation Inhibition: HMTM acts as a potent tau aggregation inhibitor, potentially mitigating neuronal damage associated with tau accumulation in Alzheimer's disease. [, , , ]
Mitochondrial Function Enhancement: In preclinical models, HMTM has demonstrated the ability to enhance mitochondrial complex I and IV activity, potentially influencing energy substrate utilization and reducing lactate accumulation. []
Hemoglobin Interaction: Computational analysis suggests HMTM interacts with heme iron, potentially influencing oxygen affinity and explaining its observed effects on blood oxygen saturation. []
Applications
Neurodegenerative Disease Research: HMTM is being investigated as a potential disease-modifying treatment for Alzheimer's disease. Studies highlight its ability to reduce tau aggregation, potentially slowing cognitive decline and brain atrophy. [, , , ]
Bioenergetic Studies: HMTM's influence on mitochondrial function makes it a valuable tool in bioenergetic research. Studies utilizing HMTM can help elucidate the role of mitochondrial dysfunction in various disease states and explore potential therapeutic interventions. []
Hypoxia Research: HMTM's ability to increase blood oxygen saturation presents potential applications in hypoxia research. Its mechanism of action, potentially involving modulation of heme iron, warrants further investigation. []
Future Directions
Validating Biomarker-Based Monitoring: Utilizing biomarkers like plasma neurofilament light chain to monitor HMTM's therapeutic efficacy and disease progression warrants further exploration. [, ]
Understanding the Complex Interplay with Cholinergic System: Further research is needed to fully elucidate the complex interplay between HMTM, cholinesterase inhibitors, and the cholinergic system, particularly in the context of Alzheimer's disease. [, ]
Related Compounds
Methylthioninium Chloride (MTC)
Compound Description: Methylthioninium chloride (MTC), also known as methylene blue, is a medication and dye. [] MTC is a standard treatment for methaemoglobinaemia. [] A reduced preparation of MTC has been reported to improve blood oxygen saturation (SpO2) and lower respiratory rates in patients with severe COVID-19. []
L-lactate
Compound Description: L-lactate is an energy substrate that plays a crucial role in brain metabolism. [] In the context of Alzheimer's disease (AD), elevated levels of L-lactate have been observed. []
Relevance: Research suggests that hydromethylthionine mesylate influences L-lactate levels in the brain. [] Specifically, hydromethylthionine mesylate treatment has been associated with decreased L-lactate accumulation, indicating improved energy substrate utilization. [] This metabolic modulation may contribute to the therapeutic benefits of hydromethylthionine mesylate in AD. []
Rivastigmine
Compound Description: Rivastigmine is an acetylcholinesterase inhibitor commonly used to treat Alzheimer's disease (AD). [] It works by increasing acetylcholine levels in the brain. []
Relevance: Studies have shown that combining rivastigmine with hydromethylthionine mesylate can lead to antagonistic effects. [, ] While hydromethylthionine mesylate alone demonstrated positive effects on cholinergic markers and tau load, these benefits were diminished when co-administered with rivastigmine. [, ] This suggests a potential drug interaction that may impact the efficacy of hydromethylthionine mesylate in AD patients already taking rivastigmine. [, ]
Neurofilament Light Chain (NfL)
Compound Description: Neurofilament light chain (NfL) is a protein found in neurons and serves as a biomarker for neurodegeneration. [] Elevated NfL levels in plasma are associated with cognitive decline and brain atrophy in AD. []
Relevance: Research has demonstrated a dose-dependent reduction in plasma NfL concentration with hydromethylthionine mesylate treatment. [] This suggests that hydromethylthionine mesylate may slow neurodegeneration, supporting its potential as a disease-modifying treatment for AD. []
Aducanumab, Lecanemab, and Donanemab
Compound Description: Aducanumab, lecanemab, and donanemab are monoclonal antibodies designed to target and clear amyloid plaques in the brain, which are a hallmark of AD. []
Relevance: Unlike hydromethylthionine mesylate, which targets tau protein aggregation, these antibodies focus on amyloid plaques as a therapeutic target. [] While these antibodies have shown limited success in treating AD, hydromethylthionine mesylate represents a different approach by targeting tau tangles, offering a potential alternative or complementary treatment strategy. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Leucomethylene blue is a member of the class of phenothiazines that is 10H-phenothiazine in which the ring hydrogens at positions 3 and 7 have been replaced by dimethylamino groups. It has a role as a fluorochrome, a bacterial xenobiotic metabolite, a rat metabolite and a mouse metabolite. It is a member of phenothiazines, an aromatic amine and a tertiary amino compound. Leucomethylene blue is a natural product found in Apis cerana with data available.
AS703988, also known as MSC201510B, is an orally bioavailable small-molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K, MAPK/ERK kinase, or MEK) 1 and 2 with potential antineoplastic activity. MEK1/2 inhibitor AS703988/MSC2015103B selectively binds to and inhibits the activity of MEK1/2, preventing the activation of MEK1/2-dependent effector proteins and transcription factors, which may result in the inhibition of growth factor-mediated cell signaling and tumor cell proliferation. MEK1 and MEK2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway that regulates cell growth and are often upregulated in a variety of tumor cell types.
ASN001 is an orally available non-steroidal, lyase-selective inhibitor of the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17), with potential anti-androgenic and antineoplastic activities. Upon oral administration, CYP17 lyase inhibitor ASN001 selectively binds to and inhibits the lyase activity of CYP17A1 in both the testes and adrenal glands, resulting in a significant reduction in androgen production to castrate-range levels. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities; it plays a key role in the steroidogenic pathway.
ASP4132 is a molecule with potential antineoplastic activity. Upon oral administration, ASP4132 affects oxidative phosphorylation in mitochondria of metabolically-active tumor cells, which reduces both energy production and tumor cell proliferation. Mitoc
AZ7328 is a potent and selective AKT inhibitor. AZ7328 inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of AZ7328 correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. AZ7328 can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cel